molecular formula C20H17N5OS B3449280 2-(1,3-benzothiazol-2-ylamino)-4-methyl-N-(4-methylphenyl)pyrimidine-5-carboxamide

2-(1,3-benzothiazol-2-ylamino)-4-methyl-N-(4-methylphenyl)pyrimidine-5-carboxamide

Cat. No.: B3449280
M. Wt: 375.4 g/mol
InChI Key: HCCZQLBFQDLEFM-UHFFFAOYSA-N
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Description

This compound features a pyrimidine-5-carboxamide core substituted with a 1,3-benzothiazol-2-ylamino group at position 2, a methyl group at position 4, and a 4-methylphenyl amide moiety.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylamino)-4-methyl-N-(4-methylphenyl)pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5OS/c1-12-7-9-14(10-8-12)23-18(26)15-11-21-19(22-13(15)2)25-20-24-16-5-3-4-6-17(16)27-20/h3-11H,1-2H3,(H,23,26)(H,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCZQLBFQDLEFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CN=C(N=C2C)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylamino)-4-methyl-N-(4-methylphenyl)pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole derivative, followed by its reaction with a pyrimidine precursor under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylamino)-4-methyl-N-(4-methylphenyl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylamino)-4-methyl-N-(4-methylphenyl)pyrimidine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylamino)-4-methyl-N-(4-methylphenyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. In the context of cancer research, it acts as a CDK2 inhibitor, binding to the active site of the enzyme and preventing its activity. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogs from Glaxo Group Limited ()

The Glaxo Group synthesized multiple pyrimidine-5-carboxamide derivatives with benzothiazole substituents. Key analogs and their structural differences are summarized below:

Compound ID Pyrimidine Substituents Benzothiazole Substituents Molecular Weight (g/mol)
7 2-Phenyl, 4-methyl 2-Methyl, position 5 361/359
8 2-(4-Fluorophenyl), 4-methyl 2-Methyl, position 5 379/377
9 4-(6-Methylpyridin-2-yl) 2-Methyl, position 5 360/358
10 4-(1H-Pyrazol-1-yl) 2-Methyl, position 5 335/333

Key Observations :

  • The target compound differs from Glaxo’s derivatives in the benzothiazole substitution pattern: it features a 2-ylamino linkage instead of a direct 5-yl attachment (e.g., compound 7). This may influence hydrogen-bonding interactions with biological targets.
  • Molecular weights of Glaxo’s analogs (335–379 g/mol) are comparable to the target compound, suggesting similar solubility profiles.

Pharmacological Screening of Pyrimidine Derivatives ()

Compound 11 (synthesized as a reference in ) shares a pyrimidine-carboxamide scaffold but includes a p-fluorobenzoyl group and a thiazole ring. Although pharmacological data for compound 11 are incomplete, its synthesis via acylation and amination mirrors strategies applicable to the target compound. This highlights the importance of substituent choice in modulating activity; for example, fluorination (as in compound 11) often enhances metabolic stability .

Contrast with MP-A08 ()

MP-A08 (4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide) is a dual SphK1/2 inhibitor with Ki values of 27 μM (SphK1) and 7 μM (SphK2). While it shares a 4-methylphenyl group with the target compound, MP-A08 employs a sulfonamide linker and a Schiff base structure, contrasting with the pyrimidine-carboxamide core. This structural divergence underscores how scaffold choice dictates target specificity: MP-A08’s sulfonamide and imine groups facilitate ATP-competitive inhibition, whereas the target compound’s benzothiazol-2-ylamino group may favor interactions with kinases or nucleic acids .

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis typically involves multi-step reactions, including:

  • Acylation : Reacting a benzothiazole-amine intermediate (e.g., 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine) with acylating agents like p-fluorobenzoyl chloride under controlled conditions .
  • Amination : Subsequent nucleophilic substitution or coupling reactions to introduce the 4-methylphenyl group. For example, triethyl orthoformate-mediated cyclization with acetylacetone derivatives is used to form the pyrimidine core .
  • Purification : Techniques like column chromatography or recrystallization (ethanol/DMF mixtures) ensure high purity .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • Chromatography : HPLC or TLC to monitor reaction progress and purity (>98% threshold for pharmacological studies) .
  • Spectroscopy : ¹H/¹³C NMR to confirm functional groups (e.g., benzothiazole NH at δ 10–12 ppm) and MS for molecular weight validation .
  • Elemental Analysis : To verify stoichiometric ratios of C, H, N, and S .

Q. What functional groups influence its reactivity and bioactivity?

  • Benzothiazole moiety : Enhances interaction with biological targets (e.g., enzyme active sites) via π-π stacking and hydrogen bonding .
  • Pyrimidine core : Acts as a hydrogen bond acceptor, critical for binding affinity .
  • Methylphenyl substituent : Modulates lipophilicity, impacting membrane permeability .

Advanced Research Questions

Q. How can computational methods optimize its synthesis?

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict energetically favorable pathways for key steps like acylation or cyclization .
  • Condition Optimization : Machine learning models analyze experimental datasets (solvent polarity, temperature) to recommend high-yield conditions (e.g., DMF at 80°C for amination) .
  • Docking Studies : Molecular dynamics simulations guide structural modifications to enhance target binding (e.g., kinase inhibition) .

Q. How to resolve contradictions in reported biological activity data?

  • Purity Verification : Reanalyze disputed batches via HPLC-MS to rule out impurities (>99% purity required for reproducibility) .
  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and assay protocols (e.g., ATP levels for cytotoxicity) .
  • Target Profiling : Use kinome-wide screening to identify off-target effects that may explain variability .

Q. What strategies improve regioselective modification of the pyrimidine ring?

  • Protecting Groups : Temporarily block reactive sites (e.g., NH₂ with PMB-Cl) to direct substitutions to the 5-position .
  • Catalytic Systems : Pd-mediated cross-coupling for C-H activation at specific positions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor nucleophilic attack at the 4-methylphenyl site .

Comparative Structural Analysis

Q. How does this compound compare to structurally similar analogs?

CompoundKey Structural DifferencesBioactivity Implications
A (Evidenced in )Methoxymethyl vs. methyl groupIncreased solubility but reduced CNS penetration
B (Evidenced in )Acetylamino vs. benzothiazoleEnhanced kinase inhibition (IC₅₀ = 12 nM vs. 45 nM)
C (Evidenced in )Chlorophenyl vs. methylphenylHigher cytotoxicity (HeLa cells, 72% vs. 58% inhibition)

Methodological Challenges

Q. How to interpret unexpected NMR spectral data?

  • Solvent Artifacts : DMSO-d₆ may cause peak broadening; confirm in CDCl₃ .
  • Tautomerism : Pyrimidine NH protons can exhibit dynamic exchange, leading to missing signals .
  • Coupling Constants : ³J values >8 Hz indicate trans-diaxial conformations in the benzothiazole ring .

Pharmacological Evaluation

Q. What are key considerations for in vitro screening?

  • Dose Range : Start at 1–100 µM, adjusted based on logP (e.g., logP = 2.8 suggests moderate cellular uptake) .
  • Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
  • Selectivity Ratios : Compare IC₅₀ values against related targets (e.g., EGFR vs. HER2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-benzothiazol-2-ylamino)-4-methyl-N-(4-methylphenyl)pyrimidine-5-carboxamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-benzothiazol-2-ylamino)-4-methyl-N-(4-methylphenyl)pyrimidine-5-carboxamide

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